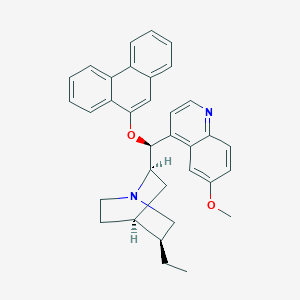

Hydroquinidine 9-phenanthryl ether

Übersicht

Beschreibung

Vorbereitungsmethoden

Hydroquinidine 9-phenanthryl ether can be synthesized through the reaction of hydroquinidine with 9-bromophenanthrene under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the etherification process. The reaction conditions can be optimized based on the desired yield and purity of the product .

Analyse Chemischer Reaktionen

Asymmetric Dihydroxylation of Olefins

DHQD-PHN serves as a chiral ligand in osmium-catalyzed asymmetric dihydroxylation (AD) reactions, facilitating the conversion of olefins to vicinal diols with high enantiomeric excess (ee).

Reaction Mechanism

The process involves:

-

Osmium tetroxide (OsO₄) activation by DHQD-PHN to form a chiral Os(VIII) intermediate.

-

π-Stacking interactions between the phenanthryl group of DHQD-PHN and aromatic substrates.

-

Hydrolysis of the osmate ester intermediate to release the diol product .

Substrate Scope and Selectivity

| Substrate | ee (%) | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| trans-β-Methylstyrene | 84 | 70 | 0°C, K₃Fe(CN)₆/K₂CO₃ | |

| 1-Phenylcyclohexene | 60 | 85 | RT, tert-BuOH/H₂O | |

| Ethyl trans-2-octenoate | 60 | 85 | 0°C, (DHQD)₂PHAL ligand |

Key Observations :

-

Temperature sensitivity : Lower temperatures (0°C) improve ee for aliphatic olefins .

-

Solvent effects : tert-Butanol/water mixtures optimize solubility and reaction rates .

-

Ligand superiority : DHQD-PHN outperforms dihydroquinidine 4-chlorobenzoate (34% ee) and dihydroquinidine-9-O-(4'-methyl-2'-quinolyl) ether (61% ee) in enantiocontrol .

Epoxidation of α,β-Unsaturated Esters

DHQD-PHN enhances yttrium-catalyzed asymmetric epoxidation, achieving >90% ee for cyclic enones .

Reaction Protocol

-

Catalyst system : Yttrium complex with biphenyldiol ligands.

-

Substrate : α,β-Unsaturated esters (e.g., chalcone derivatives).

Wharton Rearrangement

DHQD-PHN directs stereochemistry in the Wharton rearrangement of epoxy ketones to allylic alcohols.

Example Reaction:

-

Substrate : 3-[(1S)-1,2-Dihydroxyethyl]-1,5-dihydro-3H-2,4-benzodioxepine.

-

Result : Retention of configuration at the stereogenic center .

Stereoselective Transfer Hydrogenation

DHQD-PHN derivatives enable enantioselective reduction of ketones.

Case Study:

-

Substrate : β,γ-Unsaturated α-ketoesters.

-

Catalyst : Ru-(p-cymene)(TsDPEN) complex.

-

Outcome : (S)-Fluoxetine hydrochloride synthesis with 92% ee .

Comparative Performance in Catalytic Systems

| Reaction Type | Ligand | ee (%) | Substrate Class |

|---|---|---|---|

| Dihydroxylation | DHQD-PHN | 84–90 | Aliphatic/Aromatic |

| Epoxidation | Yttrium-biphenyldiol | >90 | Cyclic enones |

| Transfer Hydrogenation | Ru-TsDPEN | 92 | α-Ketoesters |

Mechanistic Insights :

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Catalysis in Asymmetric Synthesis

Hydroquinidine 9-phenanthryl ether is primarily recognized for its role as a catalyst in asymmetric synthesis, particularly in the dihydroxylation of olefins. It has been shown to provide improved diastereoselectivity compared to other catalysts, making it valuable in producing chiral compounds essential for pharmaceuticals.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Utilizes agents like potassium permanganate or chromium trioxide.

- Reduction : Can be reduced using lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions where the phenanthryl ether group can be replaced under specific conditions.

Medicinal Chemistry Applications

Antiarrhythmic Properties

Hydroquinidine derivatives are known for their antiarrhythmic effects due to their ability to block sodium channels. Research indicates that this compound may possess similar properties, making it a candidate for developing new antiarrhythmic drugs .

Antimalarial Activity

Like other quinine derivatives, this compound has been investigated for potential antimalarial effects. Its structural similarities to quinine suggest that it may exhibit similar efficacy against malaria parasites, warranting further research into its therapeutic applications .

Industrial Applications

This compound is also utilized in the synthesis of fine chemicals and pharmaceuticals. Its ability to facilitate complex chemical reactions makes it an asset in industrial settings where high-value products are required.

Case Study 1: Asymmetric Dihydroxylation

In a study focusing on the asymmetric dihydroxylation of olefins, this compound demonstrated superior enantioselectivity compared to other derivatives. The reaction conditions involved using potassium osmate as a catalyst alongside hydroquinidine derivatives, yielding high enantiomeric excess (ee) values .

Case Study 2: Pharmacological Evaluation

Research evaluating the pharmacological properties of this compound highlighted its potential as an antiarrhythmic agent. The compound's mechanism involves sodium channel blockade, which is critical for stabilizing cardiac rhythms .

Wirkmechanismus

The mechanism of action of hydroquinidine 9-phenanthryl ether involves its role as a chiral catalyst in asymmetric synthesis. It interacts with the substrate through non-covalent interactions, facilitating the formation of chiral products with high enantioselectivity. The molecular targets and pathways involved in its catalytic activity are primarily related to its ability to stabilize transition states and intermediates during the reaction .

Vergleich Mit ähnlichen Verbindungen

Hydroquinidine 9-phenanthryl ether can be compared with other similar compounds such as:

Hydroquinidine 4-chlorobenzoate: Known for its use in asymmetric dihydroxylation but with different selectivity profiles.

Hydroquinine 9-phenanthryl ether: Another derivative with similar applications but distinct structural features.

Cinchonidine: A related compound used in asymmetric synthesis with different catalytic properties.

This compound is unique due to its specific structural arrangement, which provides enhanced diastereoselectivity and enantioselectivity in catalytic reactions .

Biologische Aktivität

Hydroquinidine 9-phenanthryl ether is an organic compound notable for its unique structural and chiral properties, which contribute to its biological activity. This article delves into the compound's synthesis, mechanisms of action, and its applications in biological and chemical research.

Overview of this compound

- Molecular Formula : C34H34N2O2

- Molecular Weight : 502.65 g/mol

- CAS Number : 135096-78-5

This compound is synthesized by reacting hydroquinidine with 9-bromophenanthrene in the presence of a base. This compound is primarily used in asymmetric synthesis as a chiral auxiliary, facilitating the production of enantiomerically pure compounds .

The biological activity of this compound is largely attributed to its chiral centers, which enable it to interact selectively with various biological targets. The compound can form complexes with other molecules, influencing their reactivity and selectivity in chemical reactions. This property is particularly useful in studying chiral interactions within biological systems .

Biological Applications

This compound has several significant applications:

- Chiral Auxiliary in Asymmetric Synthesis : It exhibits high enantioselectivity, making it valuable in synthesizing various pharmaceuticals and fine chemicals. For instance, it has been reported to achieve up to 84% enantiomeric excess (ee) in specific reactions .

- Optical Properties : The compound's optical characteristics allow for the investigation of chiral interactions, which are crucial for understanding biochemical processes and drug interactions .

- Catalytic Applications : Hydroquinidine derivatives have been utilized as ligands in various catalytic processes, including asymmetric hydrogenation and oxidation reactions, which are essential in synthesizing complex organic molecules .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various chemical reactions:

- Asymmetric Synthesis : In a comparative study, this compound demonstrated superior enantioselectivity compared to other dihydroquinidine derivatives, achieving a maximum ee of 84% in the synthesis of specific diols .

- Chiral Ligand Applications : Research indicates that this compound can act as a highly effective chiral ligand in rhodium-catalyzed reactions, enhancing selectivity and yield in the production of amino acids and other important intermediates .

Comparative Analysis with Similar Compounds

The activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Enantioselectivity (ee) | Application Area |

|---|---|---|

| Hydroquinidine 4-chlorobenzoate | 34% | Asymmetric synthesis |

| Hydroquinidine 4-methyl-2-quinolyl ether | 61% | Asymmetric synthesis |

| Hydroquinine 9-phenanthryl ether | Up to 84% | Chiral auxiliary in organic synthesis |

Safety and Handling

This compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may also cause respiratory irritation upon exposure. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

Eigenschaften

IUPAC Name |

4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23+,32-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOVHUYOMTVDRB-FVSKFNOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583635 | |

| Record name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135042-88-5 | |

| Record name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.